1-(but-3-yn-1-yl)-1,3-diazinane-2,4-dione
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Overview
Description
1-(but-3-yn-1-yl)-1,3-diazinane-2,4-dione is a heterocyclic compound characterized by a diazinane ring substituted with a but-3-yn-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(but-3-yn-1-yl)-1,3-diazinane-2,4-dione typically involves the reaction of a diazinane derivative with a but-3-yn-1-yl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as palladium or copper, can enhance the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions: 1-(but-3-yn-1-yl)-1,3-diazinane-2,4-dione undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, where the but-3-yn-1-yl group can be replaced by other nucleophiles.
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkyl halides and bases such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted diazinane derivatives, while oxidation and reduction can produce corresponding oxides and reduced forms .
Scientific Research Applications
1-(but-3-yn-1-yl)-1,3-diazinane-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(but-3-yn-1-yl)-1,3-diazinane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
1-(but-3-yn-1-yl)-1,3-diazinane-2,4-dione: shares structural similarities with other diazinane derivatives and alkynyl-substituted compounds.
tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: is another compound with a similar alkynyl group.
Uniqueness: The uniqueness of this compound lies in its specific substitution pattern and the presence of both a diazinane ring and an alkynyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
1529031-64-8 |
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Molecular Formula |
C8H10N2O2 |
Molecular Weight |
166.18 g/mol |
IUPAC Name |
1-but-3-ynyl-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C8H10N2O2/c1-2-3-5-10-6-4-7(11)9-8(10)12/h1H,3-6H2,(H,9,11,12) |
InChI Key |
GEUYYQXZNIHFSK-UHFFFAOYSA-N |
Canonical SMILES |
C#CCCN1CCC(=O)NC1=O |
Purity |
95 |
Origin of Product |
United States |
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